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Compound of Interest

Compound Name: Octanal

Cat. No.: B089490 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for octanal,
a medium-chain aldehyde significant in various industrial applications, including flavor,

fragrance, and chemical synthesis. The following sections detail its nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized

experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the proton (¹H) and carbon-13 (¹³C) NMR data for octanal.

¹H NMR Spectroscopic Data
The ¹H NMR spectrum of octanal is characterized by a distinct aldehyde proton signal

downfield and overlapping signals for the aliphatic chain protons.

Table 1: ¹H NMR Chemical Shift Data for Octanal
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Assignment
Chemical Shift (δ) in

ppm
Solvent Frequency

-CHO 9.76 CDCl₃ 90 MHz

-CH₂-CHO 2.41 CDCl₃ 90 MHz

-CH₂- 1.63 CDCl₃ 90 MHz

-(CH₂)₄- 1.30 CDCl₃ 90 MHz

-CH₃ 0.88 CDCl₃ 90 MHz

Data sourced from various chemical databases.[1][2]

¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum provides information on the different carbon environments within the

octanal molecule.

Table 2: ¹³C NMR Chemical Shift Data for Octanal

Assignment
Chemical Shift (δ) in

ppm
Solvent Frequency

C=O 202.3 CDCl₃ 25.16 MHz

-CH₂-CHO 43.9 CDCl₃ 25.16 MHz

-(CH₂)₅-
31.7, 29.2, 29.1, 24.2,

22.1
CDCl₃ 25.16 MHz

-CH₃ 14.0 CDCl₃ 25.16 MHz

Data sourced from various chemical databases.[3][4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of octanal shows characteristic absorption bands for the aldehyde functional group

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.chemicalbook.com/SpectrumEN_124-13-0_1HNMR.htm
https://hmdb.ca/spectra/nmr_one_d/3827
https://www.benchchem.com/product/b089490?utm_src=pdf-body
https://www.benchchem.com/product/b089490?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/Octanal
https://hmdb.ca/spectra/nmr_one_d/4093
https://www.benchchem.com/product/b089490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


and the alkyl chain.

Table 3: Key IR Absorption Bands for Octanal

Functional Group Vibrational Mode Absorption Range (cm⁻¹)

C=O (aldehyde) Stretch 1730 (Saturated aldehyde)

C-H (aldehyde) Stretch
2720 and 2820 (two distinct

bands)

C-H (alkane) Stretch 2850-2960

Note: The exact position of the C=O stretch can be lowered by conjugation.[5]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The electron ionization (EI) mass spectrum of octanal exhibits a molecular ion

peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for Octanal

m/z Relative Intensity (%) Assignment

128 Low [M]⁺ (Molecular Ion)

84 High
[M - C₂H₄O]⁺ (McLafferty

Rearrangement)

57 High [C₄H₉]⁺

44 High [CH₃CHO]⁺

43 100 [C₃H₇]⁺ (Base Peak)

The molecular ion peak for aldehydes is often weak. The McLafferty rearrangement is a

characteristic fragmentation for aldehydes with a gamma-hydrogen.
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Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented

above.

NMR Spectroscopy Protocol
Sample Preparation:

Accurately weigh 5-20 mg of octanal for ¹H NMR or 20-50 mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a

clean vial.

Ensure the sample is fully dissolved; gentle vortexing or sonication can be used.

Filter the solution through a pipette with a small plug of glass wool directly into a clean 5

mm NMR tube to remove any particulate matter.

The final solution height in the NMR tube should be approximately 4-5 cm.

Cap the NMR tube securely.

Data Acquisition:

Wipe the outside of the NMR tube clean before inserting it into the spectrometer's spinner

turbine.

Insert the sample into the NMR spectrometer.

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve

optimal homogeneity.

Acquire the ¹H and/or ¹³C NMR spectra using standard instrument parameters. For ¹H

NMR, a sufficient number of scans are typically acquired within a few minutes. For ¹³C

NMR, a longer acquisition time may be necessary due to the lower natural abundance of

the ¹³C isotope.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b089490?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b089490?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H

and 77.16 ppm for ¹³C).

IR Spectroscopy Protocol (Neat Liquid)
Sample Preparation:

Ensure the salt plates (e.g., NaCl or KBr) are clean and dry. Handle them by the edges to

avoid transferring moisture and oils.

Place one to two drops of liquid octanal onto the center of one salt plate.

Place the second salt plate on top and gently rotate to spread the liquid into a thin, uniform

film.

Data Acquisition:

Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

Acquire a background spectrum of the empty sample compartment to subtract

absorbances from atmospheric CO₂ and water vapor.

Acquire the IR spectrum of the octanal sample.

After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone

or dichloromethane) and return them to a desiccator.

Mass Spectrometry Protocol (Electron Ionization - GC-
MS)

Sample Preparation:

Prepare a dilute solution of octanal in a volatile organic solvent (e.g., dichloromethane or

hexane). The concentration should be appropriate for the instrument's sensitivity, typically

in the parts-per-million (ppm) range.
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Data Acquisition:

Inject a small volume (e.g., 1 µL) of the prepared solution into the gas chromatograph

(GC) inlet.

The octanal is vaporized and separated from the solvent and any impurities on the GC

column.

As octanal elutes from the GC column, it enters the ion source of the mass spectrometer.

In the ion source, octanal molecules are bombarded with a high-energy electron beam

(typically 70 eV), causing ionization and fragmentation.

The resulting positively charged ions are accelerated and separated based on their mass-

to-charge ratio (m/z) by the mass analyzer.

The detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical sample like octanal.
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Caption: Workflow for Spectroscopic Analysis of Octanal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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